3-Iodo-N1-methylbenzene-1,2-diamine
Description
Contextualization within Aromatic Diamine Chemistry
Aromatic diamines are a class of organic compounds characterized by an aromatic ring to which two amine functional groups are attached. wikipedia.org This structural motif is the foundation for a vast array of molecules with significant industrial and theoretical importance. Phenylenediamines, which consist of two amino groups attached to a benzene (B151609) ring, are fundamental examples of aromatic diamines. wikipedia.org They exist as ortho, meta, and para isomers, each imparting distinct chemical properties and reactivity to the molecules derived from them.
Substituted phenylenediamines are derivatives of these basic structures, where one or more hydrogen atoms on the aromatic ring or the amino groups are replaced by other functional groups. These substitutions can profoundly influence the molecule's electronic properties, steric hindrance, solubility, and reactivity. tandfonline.com The nature and position of these substituents allow for the fine-tuning of the molecule's characteristics, making them versatile building blocks in various chemical applications. numberanalytics.com
Significance of Halogenated Aromatic Diamines in Organic Synthesis and Materials Science
The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the aromatic ring of diamines creates a subclass known as halogenated aromatic diamines. This modification is of particular importance in both organic synthesis and materials science. In synthesis, the halogen atom can serve as a reactive handle for a variety of coupling reactions, enabling the construction of more complex molecular architectures. nih.gov
In the realm of materials science, the presence of halogens can significantly alter the properties of polymers derived from these diamines. For instance, halogenation can enhance thermal stability, flame retardancy, and chemical resistance in high-performance polymers like polyimides and polyamides. patsnap.com The specific halogen used also plays a role; for example, iodine's large atomic radius and polarizability can introduce unique electronic and photophysical properties into the resulting materials. nih.gov
Specific Research Focus: 3-Iodo-N1-methylbenzene-1,2-diamine
This article focuses specifically on the chemical compound This compound . This molecule is a substituted phenylenediamine with three key features: an iodine atom at the 3-position of the benzene ring, a primary amine group at the 2-position, and a methylamino group at the 1-position. The strategic placement of these functional groups makes it a molecule of interest for targeted research applications.
Below are some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C7H9IN2 |
| Monoisotopic Mass | 247.98105 Da |
| Predicted XlogP | 1.9 |
| Data sourced from PubChem uni.lu |
The presence of the iodine atom opens avenues for cross-coupling reactions, while the two distinct amine groups offer differential reactivity for sequential chemical transformations. The methyl group on one of the amines also influences the electronic and steric environment of the molecule.
Overview of Key Academic Research Areas and Methodologies
Research involving substituted phenylenediamines like this compound typically falls into several key areas. A primary focus is on the development of novel synthetic methodologies to access these compounds efficiently and with high selectivity. rsc.org This often involves the exploration of various catalytic systems and reaction conditions. aimjournals.com
Another significant area of investigation is the use of these diamines as monomers in polymerization reactions to create advanced materials. researchgate.netcyberleninka.ru Researchers characterize the resulting polymers to understand how the monomer's structure influences the material's thermal, mechanical, and optical properties. researchgate.netnasa.gov Furthermore, the unique electronic properties of halogenated and substituted diamines make them candidates for applications in electronic devices and as ligands in coordination chemistry. cyberleninka.ru
The methodologies employed in this research are diverse and include a range of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structure elucidation and for studying reaction kinetics. mdpi.com Other common techniques include Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and X-ray crystallography to fully characterize both the monomers and the resulting materials.
Structure
3D Structure
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-iodo-1-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9IN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 |
InChI Key |
RXEZVZDAYWCCOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)I)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo N1 Methylbenzene 1,2 Diamine and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzene-1,2-diamines
Retrosynthetic analysis of 3-Iodo-N1-methylbenzene-1,2-diamine involves a systematic deconstruction of the target molecule to identify viable starting materials and synthetic transformations. The primary disconnections for this trisubstituted benzene (B151609) derivative focus on the carbon-nitrogen and carbon-iodine bonds.
A plausible retrosynthetic route begins with the disconnection of the N-methyl group, leading to the precursor 3-iodobenzene-1,2-diamine. Subsequently, disconnection of the iodo group suggests benzene-1,2-diamine (o-phenylenediamine) as a simpler precursor. Alternatively, one of the amino groups can be disconnected, tracing back to a substituted aniline (B41778).
A more strategically sound approach considers the directing effects of the substituents. Aniline and its derivatives are highly susceptible to oxidation, and the free amino groups are strong ortho-, para-directors, which can lead to a mixture of products during electrophilic substitution. nih.gov Therefore, a more controlled synthesis often involves introducing the substituents onto a less reactive and more selectively directing precursor, such as a nitro-substituted benzene.
A common strategy involves the use of nitroanilines as key intermediates. For instance, the synthesis could commence from o-nitroaniline. The amino group can be protected, followed by iodination, N-methylation of the deprotected amine, and finally, reduction of the nitro group to the second amine. This approach allows for greater control over the regioselectivity of the iodination step.
Precursor Synthesis and Intermediate Derivatization Strategies
The synthesis of this compound can be approached through the preparation and modification of key precursors, primarily focusing on the introduction of the iodo and N-methyl groups onto a benzene-1,2-diamine framework or its nitro-analogue precursors.
Synthesis of Iodinated Aromatic Precursors
The introduction of an iodine atom onto the aromatic ring can be achieved at different stages of the synthesis. One common method is the direct iodination of an activated aromatic ring. For instance, the iodination of anilines or their derivatives can be accomplished using various iodinating agents. A relevant example is the synthesis of 2-iodo-4-methyl-6-nitroaniline (B181088) from 4-methyl-2-nitroaniline (B134579) using silver nitrate (B79036) and iodine in ethanol, which proceeds with a 69% yield.
Another important precursor is 3-iodobenzene-1,2-diamine, which is commercially available. biosynth.com This compound provides a direct route to the target molecule through N-methylation. The synthesis of such iodinated diamines can be achieved through various methods, including the reduction of the corresponding iodinated dinitrobenzene or iodinated nitroaniline. For example, 2-iodo-4-nitroaniline (B1222051) can be reduced to 2-iodo-p-phenylenediamine using tin(II) chloride dihydrate in concentrated hydrochloric acid. bldpharm.com
The table below summarizes some reported methods for the synthesis of iodinated anilines.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Methyl-2-nitroaniline | AgNO3, I2, Ethanol, rt, 8h | 2-Iodo-4-methyl-6-nitroaniline | 69% | |
| p-Nitroaniline | Iodine monochloride, Acetic acid | 2,6-Diiodo-p-nitroaniline | 56-64% | |
| Anthranilic acids | I2, O2, DMSO, 120°C | 2-Iodoanilines | up to 80% | patsnap.com |
| 3,5-Dichlorophenol | NIS, PTSA | 2-Iodo-3,5-dichlorophenol | 57% | nih.gov |
Introduction of Amine Functionalities and N-Methylation Pathways
The introduction of the N-methyl group can be performed on either a precursor diamine or a nitroaniline. The N-methylation of o-phenylenediamine (B120857) with methyl iodide in methanol (B129727) has been reported to produce N-methyl-o-phenylenediamine. chemicalbook.com However, this method can sometimes lead to the formation of the N,N'-dimethylated by-product. patsnap.com
A more controlled approach involves the N-methylation of a nitroaniline, where the nitro group deactivates the second amino group towards methylation. For example, o-nitroaniline can be methylated with methyl iodide in the presence of a base like sodium hydroxide (B78521) in DMF to yield N-methyl-o-nitroaniline with high selectivity and yield. patsnap.com The subsequent reduction of the nitro group then affords the desired N-methyl-o-phenylenediamine. Another method involves the reaction of p-nitroaniline with formic acid to form N-formyl-p-nitroaniline, which is then methylated with methyl iodide and potassium tert-butoxide, followed by hydrolysis to yield N-methyl-p-nitroaniline.
The reduction of the nitro group in the presence of other functional groups is a critical step. Various reducing agents can be employed, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C). patsnap.comgoogle.com
The following table outlines different N-methylation strategies.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| o-Phenylenediamine | Methyl iodide, Methanol, reflux | N-Methyl-o-phenylenediamine | - | chemicalbook.com |
| o-Nitroaniline | Methyl iodide, NaOH, DMF | N-Methyl-o-nitroaniline | 95.3% | patsnap.com |
| p-Nitroaniline | 1. HCOOH; 2. CH3I, KOtBu; 3. H+ | N-Methyl-p-nitroaniline | >90% (each step) | |
| Amides | Phenyl trimethylammonium iodide, Cs2CO3, Toluene, 120°C | N-Methylated amides | up to 91% | nih.gov |
Direct Functionalization Approaches for Regioselective Iodination of Aromatic Diamines
The direct regioselective iodination of N-substituted benzene-1,2-diamines presents a more atom-economical route to the target compound. The directing effects of the amino and N-methylamino groups are both ortho- and para-directing. In N-methylbenzene-1,2-diamine, the position ortho to the amino group and meta to the N-methylamino group (C3) is sterically less hindered and electronically activated, making it a potential site for electrophilic substitution.
Various reagents have been developed for the regioselective iodination of aromatic compounds. The use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) is a common method. nih.gov Silver salts, such as silver sulfate (B86663) (Ag2SO4), in combination with iodine can also be used to generate a potent electrophilic iodine species. nih.gov The choice of solvent can significantly influence the regioselectivity of the reaction.
Optimization of Reaction Conditions for Enhanced Purity and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
In iodination reactions, the reactivity of the iodinating agent and the nature of the substrate are critical. For less reactive substrates, stronger iodinating systems or higher temperatures may be required. However, harsh conditions can lead to side reactions and the formation of poly-iodinated products. The use of a catalyst can often allow for milder reaction conditions.
For N-methylation, controlling the stoichiometry of the methylating agent is essential to prevent over-methylation. The use of a protecting group on one of the amine functionalities can ensure selective methylation. The choice of base is also important, with milder bases like cesium carbonate sometimes offering better selectivity than stronger bases like potassium hydroxide. nih.gov
In the final reduction step of a nitro group, the choice of reducing agent and conditions must be compatible with the other functional groups present in the molecule, particularly the iodo substituent, which can be susceptible to reduction under certain conditions.
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and sustainable processes. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.
One area of focus is the replacement of toxic and hazardous reagents. For example, traditional methylation methods often use toxic methyl halides. More sustainable alternatives include the use of dimethyl carbonate or methanol as methylating agents in catalytic processes.
The use of catalytic methods, in general, is a key principle of green chemistry as it reduces the amount of waste generated. For instance, catalytic hydrogenation for the reduction of nitro groups is a cleaner alternative to the use of stoichiometric metal reductants like tin or iron, which produce large amounts of metallic waste. google.com
Chemical Reactivity and Transformation Pathways of 3 Iodo N1 Methylbenzene 1,2 Diamine
Reactivity of the Aromatic Ring System and Amine Functionalities
The presence of two activating amino groups and a deactivating but good leaving group (iodine) on the aromatic ring of 3-Iodo-N1-methylbenzene-1,2-diamine leads to a rich and diverse reactivity profile.
Electrophilic Aromatic Substitution Reactions on Activated Systems
The two amine groups, being strong activating groups, significantly increase the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic aromatic substitution. The primary amino group (-NH2) and the secondary methylamino group (-NHCH3) are both ortho-, para-directing. This directing effect, combined with the steric hindrance from the substituents, will influence the position of incoming electrophiles.
While no specific studies on the electrophilic substitution of this compound were found, the reactivity can be inferred from the behavior of related anilines and phenylenediamines. Reactions such as halogenation, nitration, and sulfonation are expected to proceed under mild conditions. The incoming electrophile would likely be directed to the positions ortho and para to the amino groups. However, the iodine atom's steric bulk and the potential for over-reaction or side reactions with the amine functionalities necessitate careful control of reaction conditions.
Nucleophilic Aromatic Substitution with Iodine Substituent
The carbon-iodine bond in aryl iodides is susceptible to cleavage and replacement by nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the amino groups are electron-donating, which generally disfavors classical nucleophilic aromatic substitution (SNAr). However, the iodine atom is a good leaving group, and under specific conditions, such as those involving strong nucleophiles or metal catalysis, substitution can occur. diva-portal.org
Alkylation and Acylation Reactions at Amine Centers
The primary and secondary amine functionalities of this compound are nucleophilic and readily undergo alkylation and acylation reactions. These reactions are fundamental for the further functionalization of the molecule. The primary amine is generally more reactive than the secondary amine towards acylation. Selective N-acylation or N-alkylation can often be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. For instance, the reaction with one equivalent of an acylating agent would likely lead to the preferential acylation of the primary amino group. The non-iodinated analog, N-methylbenzene-1,2-diamine, is known to be used in the synthesis of various heterocyclic compounds, including benzimidazoles, which often involves initial acylation or condensation reactions at the amine centers. chemicalbook.comsigmaaldrich.com
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in this compound is a key site for synthetic transformations, particularly through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these types of reactions, often requiring milder conditions compared to their bromide or chloride counterparts.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is a powerful tool for the formation of carbon-carbon bonds. While no specific examples with this compound were found, the high reactivity of aryl iodides in Suzuki couplings suggests that it would readily participate in such transformations to form biaryl compounds. nih.govorganic-chemistry.orgnih.govrsc.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, leading to substituted alkenes. nih.gov The reaction typically employs a palladium catalyst and a base. The reactivity of iodobenzene (B50100) in Heck reactions is well-established, indicating that this compound would be a suitable substrate.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a combination of palladium and a copper co-catalyst. organic-chemistry.orgnih.govnih.gov This is a highly efficient method for the synthesis of aryl-substituted alkynes. Given the general reactivity of aryl iodides, this compound is expected to undergo Sonogashira coupling smoothly.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of a new amino group at the position of the iodine atom in this compound, leading to a triamine-substituted benzene derivative.
A summary of expected palladium-catalyzed cross-coupling reactions is presented in the table below.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine |
Other Metal-Mediated Cross-Coupling Strategies
Besides palladium, other transition metals like copper can also be employed to mediate cross-coupling reactions of aryl iodides.
Ullmann Condensation: This classical copper-catalyzed reaction can be used to form carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. For instance, the Ullmann condensation of this compound with an alcohol or an amine in the presence of a copper catalyst could lead to the corresponding ether or diarylamine derivatives. mdpi.comnih.govresearchgate.net
The reactivity of this compound is exemplified in the synthesis of the insecticide Flubendiamide, where a related N1-substituted 3-iodo-1,2-benzenedicarboxamide undergoes a key cross-coupling reaction. fao.orgsigmaaldrich.com This highlights the industrial relevance of such transformations.
Mechanistic Investigations of Cross-Coupling Processes
Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The presence of the iodine atom on the benzene ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. Mechanistic studies of these processes, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, provide insights into the catalytic cycle and the factors governing reactivity and product formation. rsc.orgwildlife-biodiversity.comresearchgate.net
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes several key steps: oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. wildlife-biodiversity.comresearchgate.net In the context of this compound, the initial step is the oxidative addition of the C-I bond to a low-valent palladium(0) complex. This is often the rate-determining step and is influenced by the electron density of the aryl iodide and the nature of the palladium catalyst and its ligands.
Subsequent steps depend on the specific cross-coupling reaction. For instance, in a Suzuki-Miyaura coupling, the resulting arylpalladium(II) intermediate undergoes transmetalation with an organoboron reagent. colab.ws In contrast, a Heck-Mizoroki reaction would involve the coordination of an alkene followed by migratory insertion. The final step in both cases is typically reductive elimination, which regenerates the palladium(0) catalyst and yields the cross-coupled product.
The amino and methylamino groups on the benzene ring can influence the reactivity of the iodo group through both electronic and steric effects. These groups can also potentially coordinate to the palladium center, thereby affecting the stability and reactivity of the catalytic intermediates.
Cyclization Reactions and Heterocycle Formation
The ortho-diamine functionality of this compound is a key structural feature that enables its participation in a variety of cyclization reactions to form valuable heterocyclic scaffolds.
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govencyclopedia.pub The most common method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or an aldehyde. nih.govencyclopedia.puborganic-chemistry.orgslideshare.net In the case of this compound, this reaction would lead to the formation of 4-iodo-1-methyl-1H-benzimidazole derivatives.
The reaction typically proceeds by the initial formation of a Schiff base between one of the amino groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the benzimidazole (B57391) ring. The presence of the methyl group on one of the nitrogen atoms directs the cyclization to form the 1-methyl substituted benzimidazole.
Table 1: Examples of Reagents for Benzimidazole Synthesis from o-Phenylenediamines
| Reagent | Resulting Benzimidazole Moiety | Reference |
| Formic Acid | Unsubstituted at C2 | slideshare.netyoutube.com |
| Aldehydes (R-CHO) | R-substituted at C2 | encyclopedia.puborganic-chemistry.org |
| Carboxylic Acids (R-COOH) | R-substituted at C2 | nih.govencyclopedia.pub |
Quinoxalines are another important class of nitrogen-containing heterocycles, often synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.govthieme-connect.desapub.org The reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, would yield a substituted quinoxaline (B1680401).
The reaction mechanism involves the sequential condensation of both amino groups with the two carbonyl groups of the dicarbonyl compound, followed by an oxidation step to form the aromatic quinoxaline ring. The unsymmetrical nature of this compound can lead to the formation of two isomeric quinoxaline products, depending on which amino group reacts with which carbonyl group first. The regioselectivity of this reaction can be influenced by the steric and electronic properties of both the diamine and the dicarbonyl compound. thieme-connect.de
Table 2: Common 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis
| 1,2-Dicarbonyl Compound | Resulting Quinoxaline | Reference |
| Glyoxal | Unsubstituted Quinoxaline | sapub.org |
| Benzil | 2,3-Diphenylquinoxaline | nih.gov |
| Biacetyl | 2,3-Dimethylquinoxaline | sapub.org |
While less common, intramolecular diamination reactions could potentially be explored with derivatives of this compound. These reactions would involve the formation of a new ring containing both nitrogen atoms, likely through a metal-catalyzed process. The specific conditions and outcomes of such reactions would be highly dependent on the nature of the catalyst and the substrate.
Oxidation and Reduction Chemistry
The functional groups present in this compound are susceptible to both oxidation and reduction. The primary and secondary amino groups can be oxidized under various conditions. For instance, treatment with strong oxidizing agents could lead to the formation of nitro or azo compounds, though such reactions may be complicated by the presence of the iodine atom.
Conversely, the iodo group can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, often employing a palladium catalyst and a hydrogen source. This reaction would yield N1-methylbenzene-1,2-diamine. nih.gov The choice of reducing agent and reaction conditions is crucial to selectively reduce the iodo group without affecting the other functional groups.
Advanced Spectroscopic and Computational Investigations
High-Resolution Spectroscopic Techniques for Advanced Structural Elucidation and Mechanistic Insight
High-resolution spectroscopic methods are indispensable for determining the precise structure and bonding characteristics of molecules like 3-Iodo-N1-methylbenzene-1,2-diamine.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Solution-State Conformation
No dedicated multi-dimensional NMR studies for this compound are available in published literature. Such analyses, including techniques like COSY, HSQC, and HMBC, would be critical for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, confirming the substitution pattern on the benzene (B151609) ring, and elucidating the through-bond and through-space correlations between the methyl group, the amine protons, and the aromatic ring system.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis
Detailed experimental FT-IR and Raman spectra for this compound have not been reported. These techniques would be essential for identifying the characteristic vibrational frequencies of its functional groups. Key expected vibrations would include N-H stretching and bending modes for the primary and secondary amine groups, C-N stretching, aromatic C-H and C=C stretching, and the C-I stretching frequency, which would provide direct evidence of the iodine substituent.
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures
While experimental studies on the fragmentation pathways of this compound are not documented, predicted collision cross-section (CCS) data have been calculated. uni.lu The presence of iodine, with its characteristic isotopic signature (¹²⁷I is the only stable isotope), would make this compound easily identifiable in a mass spectrum. High-resolution mass spectrometry would determine its exact mass and elemental formula. The predicted CCS values, which relate to the ion's shape and size in the gas phase, offer theoretical data for various adducts. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 248.98833 | 142.0 |
| [M+Na]⁺ | 270.97027 | 143.0 |
| [M-H]⁻ | 246.97377 | 138.7 |
| [M+NH₄]⁺ | 266.01487 | 158.1 |
| [M+K]⁺ | 286.94421 | 146.6 |
| [M+H-H₂O]⁺ | 230.97831 | 132.5 |
| [M]⁺ | 247.98050 | 136.9 |
Data sourced from computational predictions. uni.lu
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. If suitable crystals were grown, this technique would provide definitive proof of its molecular structure in the solid state. It would precisely determine bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate the crystal packing arrangement. For context, the related compound 3-methylbenzene-1,2-diamine forms a three-dimensional network in its crystal structure stabilized by intermolecular N—H···N hydrogen bonds. nih.govresearchgate.net
Computational Chemistry and Quantum Mechanical Studies
A search of academic literature yielded no specific computational studies employing quantum mechanical methods for this compound.
Electronic Structure Calculations (Density Functional Theory (DFT), ab initio)
Dedicated electronic structure calculations for this compound have not been reported. Such computational methods, particularly Density Functional Theory (DFT), would be powerful tools to complement experimental data. These calculations could predict the optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Conformational Analysis and Energetics
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N and C-C bonds, as well as the orientation of the methyl and amino groups relative to the benzene ring. The presence of substituents on the aromatic ring, namely the iodo, amino, and N-methylamino groups, introduces steric and electronic effects that influence the molecule's preferred three-dimensional structure.
Computational approaches, such as molecular mechanics and density functional theory (DFT), are powerful tools for exploring the potential energy surface of substituted benzenes and identifying stable conformers. rsc.org For instance, studies on substituted phenols have shown that the torsional angle of the hydroxyl group relative to the phenyl ring can be accurately determined by comparing calculated and observed 13C NMR chemical shifts. rsc.org A similar approach can be applied to this compound to elucidate the rotational barriers and equilibrium geometries of the amino and N-methylamino groups.
The interplay of steric hindrance and intramolecular hydrogen bonding is expected to be a key determinant of the most stable conformation. The proximity of the amino and N-methylamino groups in the ortho positions allows for the potential formation of an intramolecular hydrogen bond between the hydrogen of the amino group and the nitrogen of the N-methylamino group, or vice versa. This interaction would likely stabilize a more planar arrangement of the diamine substituents relative to the benzene ring. However, steric repulsion between the bulky iodine atom and the adjacent amino group, as well as between the methyl group and the other substituents, will also play a crucial role. The final, lowest-energy conformation will be a delicate balance of these attractive and repulsive forces.
Reaction Mechanism Modeling and Transition State Analysis
For example, in reactions such as N-alkylation, acylation, or cyclization to form benzimidazoles, computational modeling can elucidate the step-by-step process. This would involve identifying the key intermediates and transition states, providing a detailed picture of the bond-making and bond-breaking events. The influence of the iodo and methyl substituents on the reaction barrier heights could be systematically investigated. For instance, the electron-donating nature of the amino and N-methylamino groups would activate the aromatic ring towards electrophilic substitution, and the steric bulk of the iodine atom could influence the regioselectivity of such reactions.
Furthermore, computational studies on the halogenation of anilines have revealed complex reaction pathways involving initial ring halogenation and hydroxylation, followed by the formation of benzoquinone imines and eventual ring cleavage. nih.gov Similar computational approaches could be applied to predict the transformation products of this compound under various reaction conditions, which is crucial for understanding its potential metabolic fate or degradation pathways.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods have become indispensable for the prediction and interpretation of spectroscopic data. For this compound, where experimental spectra may not be widely available, theoretical calculations can provide valuable reference data.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can be achieved with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT calculations. nih.gov The calculated chemical shifts are sensitive to the molecular geometry, and as such, a comparison between theoretical and experimental spectra can serve as a powerful tool for conformational analysis. rsc.org For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the iodo, amino, and N-methylamino substituents. The carbon atom attached to the iodine would exhibit a characteristic downfield shift due to the heavy atom effect.
The following table presents predicted NMR data for related compounds, which can serve as a basis for estimating the spectral properties of this compound.
| Compound | Nucleus | Predicted Chemical Shift (ppm) |
| Aniline (B41778) chemicalbook.com | 1H | 6.7-7.2 |
| N-Methylbenzene-1,2-diamine chemicalbook.com | 1H | 6.5-7.0 (aromatic), 2.8 (methyl) |
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated through the calculation of its vibrational frequencies. These calculations, typically performed at the DFT level, can help in the assignment of experimental vibrational bands to specific molecular motions. materialsciencejournal.org Key vibrational modes would include the N-H and C-H stretching frequencies, the aromatic C=C stretching vibrations, and the C-N stretching modes. The presence of the iodine atom would give rise to a characteristic C-I stretching vibration at a low frequency. Studies on bis(aniline) complexes have shown how isotopic substitution can be used to assign metal-nitrogen and metal-halogen stretching modes, a technique that is also valuable in the computational analysis of vibrational spectra. doi.org
The table below summarizes some expected vibrational frequency ranges for key functional groups in this compound, based on data from related aniline compounds. materialsciencejournal.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |
| N-H | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-I | Stretching | 500-600 |
Non-Covalent Interactions and Halogen Bonding Analysis
The iodine atom in this compound is not merely a bulky substituent; it is an active participant in directing intermolecular interactions through a phenomenon known as halogen bonding. ijres.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, termed a "σ-hole," on the side of the halogen opposite to the covalent bond. youtube.com
In the case of this compound, the iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the amino or N-methylamino groups. The strength of this interaction follows the trend I > Br > Cl > F, making iodine a particularly effective halogen bond donor. ijres.org Computational studies on p-iodoaniline have provided insights into the nature of halogen bonding involving iodine in aromatic systems. researchgate.net
The table below outlines the key non-covalent interactions anticipated in this compound.
| Interaction Type | Donor | Acceptor |
| Halogen Bond | C-I | N (amino/N-methylamino) |
| Hydrogen Bond | N-H | N (amino/N-methylamino) |
| π-π Stacking | Benzene Ring | Benzene Ring |
| C-H···π | C-H (methyl/aromatic) | Benzene Ring |
Coordination Chemistry of 3 Iodo N1 Methylbenzene 1,2 Diamine As a Ligand
Synthesis and Spectroscopic Characterization of Metal Complexes
Transition Metal Complexes (e.g., with Pd, Pt, Cu, Ni, Co)
The reaction of 3-Iodo-N1-methylbenzene-1,2-diamine with salts of transition metals such as palladium(II), platinum(II), copper(II), nickel(II), and cobalt(II) would likely yield mononuclear complexes. For square-planar ions like Pd(II) and Pt(II), complexes of the type [M(L)Cl2] (where L is the diamine ligand) or [M(L)2]Cl2 could be anticipated, often synthesized by reacting the ligand with precursors like K2PtCl4 or PdCl2. nih.govnih.gov For metals that favor octahedral geometries like Co(II) and Ni(II), complexes with stoichiometries such as [M(L)2Cl2] or [M(L)3]Cl2 might be formed. researchgate.netnih.gov
Spectroscopic characterization is essential to confirm the coordination of the ligand.
Infrared (IR) Spectroscopy: Upon coordination to a metal ion via the nitrogen atoms, the N-H stretching frequencies (typically around 3300-3500 cm⁻¹) are expected to shift to lower wavenumbers. Similarly, the C-N stretching vibrations would also be altered.
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Pd(II), Pt(II), Ni(II) in square-planar geometry), NMR spectroscopy provides detailed structural information. The chemical shifts of the amine protons and the aromatic ring protons would be expected to change significantly upon complexation.
UV-Vis Spectroscopy: The electronic spectra of the complexes would exhibit bands corresponding to d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand. These spectra are useful for inferring the coordination geometry of the metal center. researchgate.net
Main Group Element Adducts and Hypervalent Iodine Complexes
Beyond transition metals, this compound could form adducts with main group elements. For instance, reactions with Lewis acidic main group compounds like organomagnesium species could lead to the formation of coordination compounds. nih.gov
Furthermore, the presence of the iodine atom opens the door to the chemistry of hypervalent iodine. arkat-usa.org It is conceivable that the iodine atom on the ligand, especially once coordinated to a metal, could be oxidized to a higher oxidation state (I(III) or I(V)) to form hypervalent iodine complexes. For example, oxidation of an aryl iodide can lead to the formation of species like iodosylarenes (Ar-IO) or [bis(acyloxy)iodo]arenes (Ar-I(OCOR)2). arkat-usa.org Such a transformation on the coordinated ligand would generate a multifunctional system with both a metal center and a reactive hypervalent iodine center.
Structural Studies of Coordination Compounds (e.g., X-ray Crystallography of complexes)
While specific crystal structures for complexes of this compound are not prominently documented, the structural features can be predicted based on related compounds. Single-crystal X-ray diffraction would be the definitive method to elucidate the solid-state structure.
For a typical N,N-bidentate chelation, the analysis would be expected to reveal:
A five-membered [M-N-C-C-N] ring.
The coordination geometry around the metal center (e.g., square planar for Pd(II) and Pt(II), or octahedral for Co(II) and Ni(II)). researchgate.net
Specific bond lengths and angles, such as the M-N bond distances, which would provide insight into the strength of the coordination.
The crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine groups or potential halogen bonding involving the iodine substituent. nih.gov
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of complexes derived from this compound would be primarily dictated by the choice of the metal ion and its resulting coordination environment.
Diamagnetic Complexes: Complexes with d⁸ metals in a square planar geometry, such as Pd(II) and Pt(II), are expected to be diamagnetic. Similarly, Co(III) in an octahedral field would also be diamagnetic.
Paramagnetic Complexes: Complexes with metals containing unpaired electrons will be paramagnetic. Magnetic susceptibility measurements can provide valuable information about the electronic structure. For example:
A high-spin octahedral Co(II) (d⁷) complex would have three unpaired electrons.
An octahedral Ni(II) (d⁸) complex would have two unpaired electrons.
A Cu(II) (d⁹) complex would have one unpaired electron.
The measured magnetic moment can help distinguish between different possible geometries (e.g., octahedral vs. tetrahedral for Co(II)). nih.govresearchgate.net Electron Spin Resonance (ESR) spectroscopy would be a powerful tool for studying the paramagnetic species, particularly Cu(II) and Co(II) complexes, providing details about the metal's coordination environment. nih.gov
Table 2: Expected Magnetic Properties of Hypothetical Metal Complexes
| Metal Ion | Possible Geometry | d-electron count | Expected Magnetic Behavior |
|---|---|---|---|
| Pd(II) | Square Planar | d⁸ | Diamagnetic |
| Pt(II) | Square Planar | d⁸ | Diamagnetic |
| Cu(II) | Square Planar / Distorted Octahedral | d⁹ | Paramagnetic |
| Ni(II) | Octahedral | d⁸ | Paramagnetic |
Applications of Metal Complexes in Homogeneous and Heterogeneous Catalysis (excluding biological/medicinal)
While specific catalytic applications of this compound complexes are not yet reported, their structural similarity to other catalytically active compounds suggests significant potential.
Homogeneous Catalysis: Palladium complexes are renowned catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A Pd(II) complex of this diamine ligand could potentially serve as a precatalyst for such transformations. The N,N-chelate could stabilize the metal center, influencing its catalytic activity and longevity. nih.govchimia.ch Similarly, complexes of other transition metals could be explored in oxidation or hydrogenation reactions.
Heterogeneous Catalysis: The ligand and its metal complexes could be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. The functional groups on the ligand (amines, iodine) could facilitate grafting onto a support material.
The unique combination of a traditional diamine chelate with a heavy atom substituent (iodine) offers intriguing possibilities for developing novel catalysts with unique electronic and steric properties.
Applications in Materials Science and Advanced Chemistry Non Biological
Polymer Chemistry and Monomer Precursors
The diamine functionality of o-phenylenediamines is a well-established reactive group for the synthesis of various high-performance polymers.
Polycondensation Reactions for Polymer Backbone Formation
In theory, 3-Iodo-N1-methylbenzene-1,2-diamine could serve as a monomer in polycondensation reactions. The two amine groups can react with difunctional electrophiles, such as diacyl chlorides or dicarboxylic acids, to form a polymer backbone. The N-methyl group would likely influence the solubility and processing characteristics of the resulting polymer, while the iodine atom could introduce specific properties, such as increased refractive index or susceptibility to further chemical modification.
Synthesis of Polyimides, Polyamides, and Polybenzimidazoles
Polyamides: Reaction with diacyl chlorides would be expected to yield polyamides. The N-methyl group would result in a polyamide structure with reduced hydrogen bonding compared to a polyamide derived from an unsubstituted diamine, potentially leading to lower melting points and increased solubility.
Polyimides: While aromatic diamines are common precursors for polyimides, the N-methyl group in this compound would prevent the typical two-step imidization process that requires two N-H bonds. Therefore, its use in traditional polyimide synthesis is unlikely.
Polybenzimidazoles (PBIs): PBIs are a class of high-performance polymers known for their excellent thermal and chemical stability. dtu.dkmdpi.com They are typically synthesized through the condensation of aromatic bis-o-diamines with dicarboxylic acids or their derivatives. dtu.dkmdpi.com While there is extensive research on various PBI structures, there is no mention of polymers derived from this compound. The N-methyl group would disrupt the traditional hydrogen bonding network found in PBIs, which is crucial for their high-performance properties.
Advanced Functional Materials Development
The specific electronic and structural characteristics of this compound could theoretically be harnessed for advanced functional materials.
Optoelectronic Materials (e.g., for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs))
Substituted aromatic amines are widely used in the development of materials for optoelectronic applications. However, there is no literature available that describes the use of this compound in OLEDs or OFETs. The introduction of an iodine atom could, in principle, influence the electronic properties of a material through the heavy atom effect, which can enhance phosphorescence.
Chemical Sensing and Environmental Monitoring Applications (e.g., specific analyte detection)
Polymers and small molecules containing diamine functionalities have been explored for chemical sensing applications. The amine groups can act as binding sites for specific analytes, leading to a detectable change in optical or electronic properties. While the general field of chemical synthesis for such applications is broad chemscene.com, no specific sensors based on this compound have been reported.
Supramolecular Chemistry and Self-Assembly
Non-covalent interactions are fundamental to the field of supramolecular chemistry, which focuses on the self-assembly of molecules into well-defined, functional structures. nih.gov
The presence of an iodine atom in this compound opens the possibility for it to participate in halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base. rsc.orgresearchgate.net This interaction has been used to control the self-assembly of molecules in the solid state and in solution. rsc.orgnih.gov The iodine atom, being a strong halogen bond donor, could direct the assembly of this molecule into specific architectures. Furthermore, the amine groups can participate in hydrogen bonding. However, no studies on the supramolecular self-assembly of this compound have been published.
Hydrogen Bonding Networks and Crystal Engineering
The arrangement of functional groups in this compound makes it a candidate for the rational design of crystalline materials through crystal engineering. The two amine groups, one primary and one secondary, can act as hydrogen bond donors, while the nitrogen atoms can also serve as hydrogen bond acceptors. This dual functionality is crucial for forming extensive hydrogen-bonding networks, which are fundamental to controlling the packing of molecules in a crystal lattice.
Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state, iodine atoms can participate in stabilizing crystal structures through such interactions. nih.govnih.gov The iodine atom in this compound could therefore act as a halogen bond donor, interacting with the amine groups of adjacent molecules or other Lewis basic sites, adding another layer of control over the supramolecular assembly. The interplay between hydrogen and halogen bonding could lead to the formation of robust and predictable multi-dimensional crystalline architectures.
Table 1: Crystal Data for the Analogous Compound 3-Methylbenzene-1,2-diamine nih.gov
| Parameter | Value |
| Chemical Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.836 (2) |
| b (Å) | 7.7160 (15) |
| c (Å) | 7.7430 (15) |
| β (°) | 90.72 (3) |
| Volume (ų) | 707.1 (2) |
| Z | 4 |
This data for an analogous compound illustrates the type of crystal packing that can be studied.
Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) utilizing Diamine Linkers
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Diamines are a common class of linkers used in the synthesis of these frameworks.
This compound possesses two amine groups that can coordinate to metal centers in MOF synthesis or form covalent bonds (e.g., imine bonds) in COF synthesis. The ortho-disposition of the amine groups makes it a chelating ligand, which can lead to the formation of stable, five-membered rings with metal ions. nih.gov The use of functionalized diamine linkers is a key strategy in "linker engineering" to tune the properties of MOFs. nih.gov
The methyl and iodo groups of this compound would project into the pores of the resulting MOF or COF, imparting specific functionalities. The methyl group can enhance the hydrophobicity of the pores, which could be advantageous for the selective adsorption of nonpolar guest molecules. The iodine atom, being large and polarizable, can create specific binding sites for certain molecules through halogen bonding or other weak interactions. This could be exploited for applications in gas storage, separation, or sensing. For instance, MOFs with engineered linkers have been shown to be effective in sensing amines. nih.gov The self-polymerization of a related compound, p-phenylenediamine, within a MOF template highlights the potential for creating novel polymer-framework composites. rsc.org
Self-Assembly on Surfaces for Nanostructured Materials
The formation of ordered molecular layers on surfaces is a bottom-up approach to creating nanostructured materials with tailored properties. This compound has the potential to form self-assembled monolayers (SAMs) on various substrates. The amine groups can anchor the molecule to a surface, such as gold or silicon, through chemisorption. The real-time oxidation of o-phenylenediamine (B120857) on the surface of gold nanoparticles has been monitored, indicating the strong interaction of the diamine with the metal surface. mdpi.com
Once anchored, the orientation of the molecules and the packing of the monolayer would be governed by intermolecular interactions between adjacent molecules. As discussed previously, hydrogen bonding and potentially halogen bonding would play a crucial role in the lateral ordering of the molecules. The ability to introduce specific functionalities to surfaces through the self-assembly of molecules is a powerful tool in materials science. tandfonline.com
The functional groups of this compound that are not involved in binding to the surface would be exposed, modifying the chemical and physical properties of the surface. For example, the iodine atoms could serve as reactive sites for further chemical modification. The creation of such functionalized surfaces is of interest for applications in sensing, catalysis, and as interfaces for biological systems. The halogenation of peptides has been shown to be a strategy to control the architecture of self-assembled nanostructures. rsc.org This principle could be extended to smaller organic molecules like the one to create well-defined nanostructured surfaces.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
One promising avenue is the late-stage functionalization of more readily available precursors. For instance, methods for the direct and regioselective iodination of N-methylbenzene-1,2-diamine could be explored, potentially utilizing advanced iodinating agents or catalytic systems. Conversely, the development of novel methylation techniques for 3-iodobenzene-1,2-diamine would also be a valuable contribution.
Furthermore, the application of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction speed, control, and scalability. These technologies could enable the rapid optimization of reaction conditions and facilitate the synthesis of a library of derivatives for further investigation.
Table 1: Potential Novel Synthetic Approaches for 3-Iodo-N1-methylbenzene-1,2-diamine
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Late-stage C-H iodination | Atom economy, reduced step count | Regioselectivity, catalyst development |
| Novel methylation reagents | Milder conditions, improved yields | Substrate specificity, reagent stability |
| Flow chemistry | Enhanced safety, scalability, precise control | Equipment setup, optimization of flow parameters |
| Microwave-assisted synthesis | Rapid reaction times, increased yields | Scale-up limitations, potential for side reactions |
Discovery of Unprecedented Reaction Pathways and Mechanisms
The unique combination of functional groups in this compound suggests a rich and complex reactivity profile. The ortho-diamine moiety is a well-established precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant biological and material applications. mdpi.comresearchgate.netnih.govnih.govorganic-chemistry.org Future research could explore how the electronic and steric effects of the iodo and methyl substituents influence the kinetics and thermodynamics of benzimidazole (B57391) formation.
The presence of the iodine atom opens up a vast landscape of potential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions could be employed to introduce a wide array of substituents at the 3-position, leading to the generation of novel molecular architectures with tailored properties. The interplay between the ortho-diamine and the C-I bond could also lead to unprecedented intramolecular cyclization reactions, potentially forming novel heterocyclic ring systems.
Furthermore, the oxidation of o-phenylenediamines is known to produce dimers or polymers with interesting electronic properties. nih.govacs.orgmdpi.comresearchgate.net Investigating the oxidative behavior of this compound could reveal new reaction pathways influenced by the electronic nature of the substituents, potentially leading to novel conjugated materials.
Advancements in Computational Modeling and Prediction
Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound. Density Functional Theory (DFT) and other ab initio methods can be employed to predict a wide range of molecular properties, including electronic structure, spectroscopic signatures (NMR, IR, UV-Vis), and reactivity. nih.govresearchgate.netmdpi.com
Computational modeling can be used to:
Elucidate Reaction Mechanisms: By mapping the potential energy surfaces of proposed reaction pathways, computational studies can provide detailed insights into transition states and intermediates, helping to rationalize experimental observations and predict the feasibility of new reactions.
Predict Spectroscopic Data: Accurate prediction of NMR chemical shifts and other spectroscopic parameters can aid in the characterization of newly synthesized compounds and intermediates.
Design Novel Derivatives: Computational screening can be used to predict the properties of virtual libraries of derivatives, allowing researchers to prioritize synthetic targets with desired electronic, optical, or material properties.
Understand Intermolecular Interactions: Modeling can shed light on how molecules of this compound interact with each other and with other molecules, which is crucial for understanding its potential in materials science.
Table 2: Key Parameters for Computational Investigation of this compound
| Property to be Modeled | Computational Method | Potential Impact |
| Ground state geometry and electronic structure | DFT | Understanding of molecular stability and reactivity |
| NMR and IR spectra | GIAO, CPHF | Aid in experimental characterization |
| Reaction pathways and transition states | QST2/QST3, IRC | Elucidation of reaction mechanisms |
| Ionization potential and electron affinity | ΔSCF, EOM-IP/EA | Prediction of redox properties for materials applications |
Interdisciplinary Research Opportunities in Advanced Materials (e.g., interface with physics, engineering)
The molecular structure of this compound makes it a highly attractive building block for the creation of advanced materials with novel functionalities. The ortho-diamine can be used to form polymers such as polyimides or can be converted into benzimidazole units for incorporation into conjugated polymers. mdpi.com The presence of the iodine atom provides a handle for further modification or for tuning the material's properties through halogen bonding.
Potential areas for interdisciplinary research include:
Organic Electronics: As a precursor to functionalized benzimidazoles, this compound could be used to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The heavy iodine atom could also introduce interesting photophysical properties, such as enhanced intersystem crossing.
Conducting Polymers: The oxidative polymerization of this compound or its derivatives could lead to the formation of novel conducting polymers. mdpi.comacs.org The properties of these polymers could be tuned by modifying the substituent at the 3-position via cross-coupling reactions.
Porous Materials: The rigid structure of benzimidazole-containing molecules makes them suitable for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.
Sensing Applications: The amino groups of this compound could act as binding sites for metal ions or other analytes. This could be exploited in the development of novel chemical sensors, potentially based on colorimetric or fluorescent detection mechanisms, similar to how o-phenylenediamine (B120857) is used to create carbon nanodots for sensing. nih.gov
The exploration of this compound is at an early stage, yet the potential for significant scientific advancements is clear. By pursuing the research avenues outlined above, the scientific community can unlock the synthetic utility, understand the fundamental reactivity, and harness the material applications of this promising molecule, paving the way for innovations across multiple scientific and engineering disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
